3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate
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Overview
Description
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate is a synthetic compound that belongs to the class of tropane alkaloids. It is structurally characterized by the presence of a tropane ring system, a cyclopentyl group, and a propynyl group attached to a glycolate moiety. This compound is of interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tropane Ring: The tropane ring can be synthesized through a series of cyclization reactions involving amino alcohols and ketones.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Glycolate Moiety: The final step involves the esterification of the tropane derivative with glycolic acid under acidic conditions to form the glycolate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or propynyl groups using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anticholinergic agent or in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to cholinergic receptors, thereby inhibiting the action of acetylcholine and leading to anticholinergic effects. The exact pathways and molecular targets involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Atropine: A tropane alkaloid with similar anticholinergic properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Cyclopentolate: A synthetic compound with a similar structure used as a mydriatic agent.
Uniqueness
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate is unique due to its specific structural features, including the presence of a propynyl group and a glycolate moiety. These structural elements may confer distinct pharmacological properties and make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92956-01-9 |
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Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-3-10-18(21,13-6-4-5-7-13)17(20)22-16-11-14-8-9-15(12-16)19(14)2/h13-16,21H,4-9,11-12H2,1-2H3 |
InChI Key |
HGUNQPJVAVUBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCCC1)(C(=O)OC2CC3CCC(C2)N3C)O |
Origin of Product |
United States |
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